molecular formula C14H14FNO B8122370 N-Methyl-4-benzyloxy-2-fluoroaniline

N-Methyl-4-benzyloxy-2-fluoroaniline

Cat. No. B8122370
M. Wt: 231.26 g/mol
InChI Key: DIFDZHVFMQCGCC-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

After dissolving N-{1-(1H-benzotriazolyl)methyl}-4-benzyloxy-2-fluoroaniline (14.13 g, 40.56 mmol) in N,N-dimethylformamide (200 ml), methanol (150 ml) and ethanol (50 ml), there was added sodium borohydride (3.06 g, 81.12 mmol) and the mixture was stirred for 2.5 hours at room temperature. There was further added sodium borohydride (0.78 g, 20.28 mmol), and the mixture was stirred for 13.5 hours at room temperature. Water was added to the reaction solution, extraction was performed with ethyl acetate-tetrahydrofuran, the extract was washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was adsorbed onto silica gel and purified by silica gel column chromatography (hexane-ethyl acetate system) to obtain the title compound (5.98 g, 26.31 mmol, 64.87%) as light yellow crystals.
Name
N-{1-(1H-benzotriazolyl)methyl}-4-benzyloxy-2-fluoroaniline
Quantity
14.13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
64.87%

Identifiers

REACTION_CXSMILES
N1([CH2:10][NH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:14][C:13]=2[F:26])C2C=CC=CC=2N=N1.[BH4-].[Na+].O.C(OCC)(=O)C.O1CCCC1>CN(C)C=O.CO.C(O)C>[CH3:10][NH:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[CH:14][C:13]=1[F:26] |f:1.2,4.5|

Inputs

Step One
Name
N-{1-(1H-benzotriazolyl)methyl}-4-benzyloxy-2-fluoroaniline
Quantity
14.13 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)CNC2=C(C=C(C=C2)OCC2=CC=CC=C2)F
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 13.5 hours at room temperature
Duration
13.5 h
WASH
Type
WASH
Details
the extract was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CNC1=C(C=C(C=C1)OCC1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.31 mmol
AMOUNT: MASS 5.98 g
YIELD: PERCENTYIELD 64.87%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.